molecular formula C6H5BrO3 B6234915 methyl 4-bromofuran-3-carboxylate CAS No. 2069255-21-4

methyl 4-bromofuran-3-carboxylate

Cat. No.: B6234915
CAS No.: 2069255-21-4
M. Wt: 205
InChI Key:
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Description

Methyl 4-bromofuran-3-carboxylate is an organic compound with the molecular formula C6H5BrO3. It is a derivative of furan, a heterocyclic aromatic compound, and features a bromine atom at the 4-position and a carboxylate ester group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromofuran-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl furan-3-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-bromofuran-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 4-bromofuran-3-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group contribute to its reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its bioactive effects .

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry.

Properties

CAS No.

2069255-21-4

Molecular Formula

C6H5BrO3

Molecular Weight

205

Purity

95

Origin of Product

United States

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